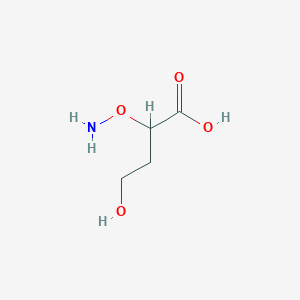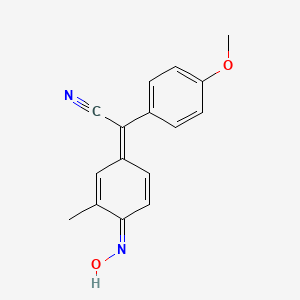
Acetonitrile, 2-(4-hydroxyimino-3-methylbenzylidene)-2-(p-methoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetonitrile, 2-(4-hydroxyimino-3-methylbenzylidene)-2-(p-methoxyphenyl)- is a complex organic compound that features a unique combination of functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetonitrile, 2-(4-hydroxyimino-3-methylbenzylidene)-2-(p-methoxyphenyl)- typically involves the condensation of 4-hydroxyimino-3-methylbenzaldehyde with p-methoxyphenylacetonitrile under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated under reflux for several hours to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Acetonitrile, 2-(4-hydroxyimino-3-methylbenzylidene)-2-(p-methoxyphenyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oximes, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Acetonitrile, 2-(4-hydroxyimino-3-methylbenzylidene)-2-(p-methoxyphenyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Acetonitrile, 2-(4-hydroxyimino-3-methylbenzylidene)-2-(p-methoxyphenyl)- exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular processes, and modulating biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
- Acetonitrile, 2-(4-hydroxyimino-3-methylbenzylidene)-2-(p-hydroxyphenyl)-
- Acetonitrile, 2-(4-hydroxyimino-3-methylbenzylidene)-2-(p-chlorophenyl)-
Uniqueness
Acetonitrile, 2-(4-hydroxyimino-3-methylbenzylidene)-2-(p-methoxyphenyl)- is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
73806-34-5 |
|---|---|
Fórmula molecular |
C16H14N2O2 |
Peso molecular |
266.29 g/mol |
Nombre IUPAC |
(2Z)-2-[(4Z)-4-hydroxyimino-3-methylcyclohexa-2,5-dien-1-ylidene]-2-(4-methoxyphenyl)acetonitrile |
InChI |
InChI=1S/C16H14N2O2/c1-11-9-13(5-8-16(11)18-19)15(10-17)12-3-6-14(20-2)7-4-12/h3-9,19H,1-2H3/b15-13+,18-16- |
Clave InChI |
WQYXMICNXOTRBT-YIVMMISZSA-N |
SMILES isomérico |
CC\1=C/C(=C(\C#N)/C2=CC=C(C=C2)OC)/C=C/C1=N/O |
SMILES canónico |
CC1=CC(=C(C#N)C2=CC=C(C=C2)OC)C=CC1=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Pentanedione, 3-[(diethylamino)methylene]-1,1,1,5,5,5-hexafluoro-](/img/structure/B14438261.png)
![N-[8-(2-Hydroxyethanesulfonyl)naphthalen-2-yl]acetamide](/img/structure/B14438271.png)
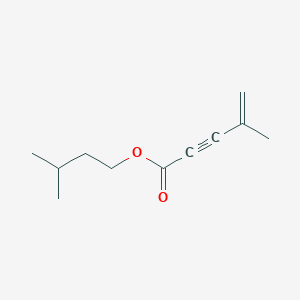


![Acetamide, N-[2-[(2-chloro-4-nitrophenyl)azo]-5-[(2-cyanoethyl)-2-propenylamino]phenyl]-](/img/structure/B14438285.png)
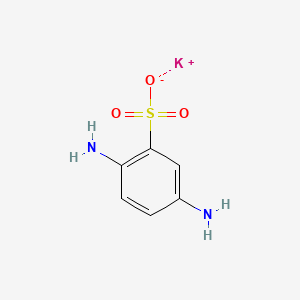

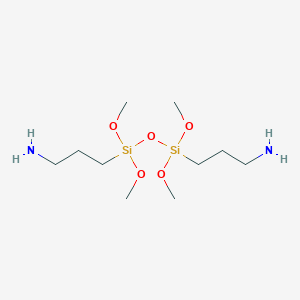
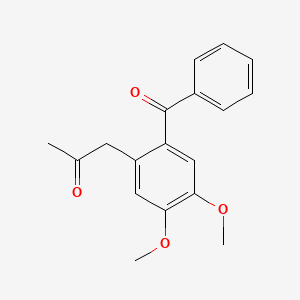
![[1-(Ethylsulfanyl)propyl]benzene](/img/structure/B14438309.png)
![3-[(4-Hydroxybutyl)(nitroso)amino]propanoic acid](/img/structure/B14438318.png)

